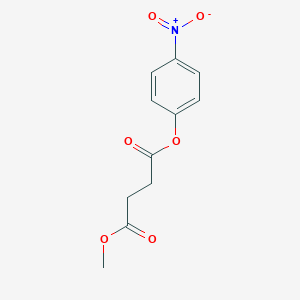
1-{4-nitrophenyl} 4-methyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-nitrophenyl} 4-methyl succinate, also known as methyl 4-(4-nitrophenyl)butanoate, is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanedioic acid and contains a nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-{4-nitrophenyl} 4-methyl succinate can be synthesized through esterification reactions. One common method involves the reaction of 4-nitrophenol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 4-nitrophenyl butanedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to remove excess reactants and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-{4-nitrophenyl} 4-methyl succinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanedioic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-aminophenyl butanedioate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-nitrophenol, butanedioic acid.
Aplicaciones Científicas De Investigación
1-{4-nitrophenyl} 4-methyl succinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Used as a substrate in catalytic reduction reactions to study the activity of various catalysts.
Materials Science: Incorporated into polymers and other materials to impart specific properties
Mecanismo De Acción
The mechanism of action of methyl 4-nitrophenyl butanedioate in catalytic reactions involves the interaction of the nitro group with the catalyst. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group may also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-bromophenyl)butanoate
- Methyl 4-(4-chlorophenyl)butanoate
- Methyl 4-(4-methoxyphenyl)butanoate
Uniqueness
1-{4-nitrophenyl} 4-methyl succinate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other similar compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H11NO6 |
|---|---|
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
1-O-methyl 4-O-(4-nitrophenyl) butanedioate |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-11(14)18-9-4-2-8(3-5-9)12(15)16/h2-5H,6-7H2,1H3 |
Clave InChI |
IZRPDUVCUBCZRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















